molecular formula C11H13NO2 B1426971 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 159682-27-6

1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No. B1426971
CAS RN: 159682-27-6
M. Wt: 191.23 g/mol
InChI Key: ZHDFKTDSAJVNNR-UHFFFAOYSA-N
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Description

“1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” is a chemical compound with the IUPAC name 1-acetyl-1,2,3,4-tetrahydro-4-quinolinol . It has a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of this compound involves a practical method for the first stereoselective synthesis of diethyl cis - and trans - (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates, as well as ethyl cis - and trans - (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinates . The main feature of this method is the regioselective 1,4-phosponylation to N -Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products, which were converted into trans stereoisomers through the Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” can be represented by the InChI code: 1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a regioselective 1,4-phosponylation to N -Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction . The cis stereoisomers are the favored products, which are converted into trans stereoisomers through the Mitsunobu reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 191.23 .

Scientific Research Applications

Photophysics: Fluorescence Probing

Due to its potential fluorescent properties, this compound could be used in photophysical studies to develop new fluorescence probes for biological imaging.

Each application area offers a unique avenue for research and development, utilizing the chemical structure of 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one as a starting point for innovation and discovery. The compound’s versatility highlights its importance in various fields of scientific research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFKTDSAJVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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